2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of ethanol, where the hydrogen atom of the hydroxyl group is replaced by a 2-nitrophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2-nitrobenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-[methyl(4-nitrophenyl)amino]ethan-1-ol: Similar structure but with a methyl group instead of a 2-nitrophenylmethyl group.
2-(2-Aminoethylamino)ethanol: Contains an aminoethyl group instead of a nitrophenylmethyl group.
2-[(2-Dimethylamino)ethoxy]ethanol: Contains a dimethylaminoethoxy group instead of a nitrophenylmethyl group.
Uniqueness
2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol is unique due to the presence of the 2-nitrophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
188978-97-4 |
---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)methylamino]ethanol |
InChI |
InChI=1S/C9H12N2O3/c12-6-5-10-7-8-3-1-2-4-9(8)11(13)14/h1-4,10,12H,5-7H2 |
InChI Key |
XMIKCSARHLFGHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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